molecular formula C8H7FN2O3 B13423273 Acetanilide, 2-fluoro-4'-nitro- CAS No. 370-89-8

Acetanilide, 2-fluoro-4'-nitro-

Cat. No.: B13423273
CAS No.: 370-89-8
M. Wt: 198.15 g/mol
InChI Key: FTOKDDXGHSEOAJ-UHFFFAOYSA-N
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Description

Acetanilide, 2-fluoro-4’-nitro- is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4’-position on the acetanilide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetanilide, 2-fluoro-4’-nitro- can be synthesized through the acetylation of 2-fluoro-4’-nitroaniline. The process involves the reaction of 2-fluoro-4’-nitroaniline with acetic anhydride in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is typically heated to facilitate the acetylation process, resulting in the formation of acetanilide, 2-fluoro-4’-nitro-.

Industrial Production Methods

Industrial production of acetanilide, 2-fluoro-4’-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-fluoro-4’-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other suitable reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Nitration: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetanilides with various functional groups.

Scientific Research Applications

Acetanilide, 2-fluoro-4’-nitro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetanilide, 2-fluoro-4’-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules, enhancing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound without the fluorine and nitro substituents.

    2-Fluoroacetanilide: Similar structure but lacks the nitro group.

    4’-Nitroacetanilide: Similar structure but lacks the fluorine atom.

Uniqueness

Acetanilide, 2-fluoro-4’-nitro- is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties

Properties

CAS No.

370-89-8

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

2-fluoro-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12)

InChI Key

FTOKDDXGHSEOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CF)[N+](=O)[O-]

Origin of Product

United States

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